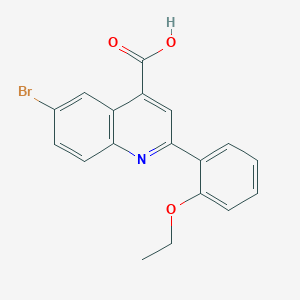

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(21)22)13-9-11(19)7-8-15(13)20-16/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTLWADVTIXXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366776 | |

| Record name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438531-52-3 | |

| Record name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

This guide provides a comprehensive overview of the synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in pharmaceutical and materials science research.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds, forming the core structure of many bioactive molecules with a wide range of medicinal properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2] The target molecule, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, features a bromine substituent at the 6-position and a 2-ethoxyphenyl group at the 2-position, functionalities that can be pivotal for modulating its biological activity and physicochemical properties.

The synthesis of quinoline-4-carboxylic acids is classically achieved through several named reactions, most notably the Pfitzinger reaction and the Doebner reaction. This guide will focus on the Pfitzinger reaction, a robust and versatile method for constructing the quinoline-4-carboxylic acid scaffold from an isatin and a carbonyl compound.[3][4][5][6]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule points to 6-bromoisatin and 2'-ethoxyacetophenone as the key starting materials. The Pfitzinger reaction provides a direct and efficient pathway to assemble the desired quinoline core.

Retrosynthetic Pathway:

Caption: The mechanism of the Pfitzinger reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. |

| 6-Bromoisatin | C₈H₄BrNO₂ | 226.03 | 6326-79-0 |

| 2'-Ethoxyacetophenone | C₁₀H₁₂O₂ | 164.20 | 14869-39-7 |

| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 |

| Water (Distilled) | H₂O | 18.02 | 7732-18-5 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |

Step-by-Step Synthesis Procedure

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL). [5]2. Addition of 6-Bromoisatin: To the stirred solution, add 6-bromoisatin (0.0075 mol) and continue stirring at room temperature for approximately one hour. The color of the solution should change from purple to brown. [5]3. Addition of 2'-Ethoxyacetophenone: Gradually add 2'-ethoxyacetophenone (0.015 mol) to the reaction mixture. [5]4. Reflux: Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours. [5]The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate = 1:2). [5]5. Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidification: Carefully acidify the reaction mixture to a pH of approximately 5-6 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution. [7]7. Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the synthesized 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the quinoline and ethoxyphenyl rings, a singlet for the C3-H, and signals for the ethoxy group (triplet and quartet). |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule, including the carboxylic acid carbonyl. |

| FT-IR | A broad O-H stretch for the carboxylic acid, C=O stretch, and characteristic aromatic C-H and C=C stretching vibrations. [8][5] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (372.21 g/mol for C₁₈H₁₄BrNO₃). [9] |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety practices when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). [10]* Ventilation: All manipulations should be carried out in a well-ventilated fume hood. [10]* Reagent Handling:

-

Potassium Hydroxide (KOH): Highly corrosive and hygroscopic. [10][11]Avoid contact with skin and eyes. [12]Dissolving KOH in water is a highly exothermic process; add the solid to water slowly and with cooling. [10]Store in a tightly sealed container in a cool, dry place. [13] * 6-Bromoisatin: May cause skin and eye irritation. [14][15]Avoid inhalation of dust. [14][16] * 2'-Ethoxyacetophenone: May cause skin, eye, and respiratory irritation. [17] * Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. [10]

Conclusion

The Pfitzinger reaction provides an effective and straightforward method for the synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid from readily available starting materials. This guide has outlined the key mechanistic principles, a detailed experimental protocol, and essential safety considerations to aid researchers in the successful synthesis and characterization of this and related quinoline derivatives. The versatility of the Pfitzinger reaction allows for the synthesis of a diverse library of quinoline-4-carboxylic acids by varying the isatin and carbonyl components, opening avenues for further exploration in drug discovery and materials science.

References

- An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Lett.2018, 59, 3116–3119.

- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.

- Potassium hydroxide - Standard Operating Procedure. University of California, Santa Barbara.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

- 6-Bromoisatin - SAFETY D

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is

- Potassium Hydroxide - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- 2'-Ethoxyacetophenone Safety D

- 6-Bromoisatin Safety D

- Safe Handling of Potassium Hydroxide. Scribd.

- 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. Smolecule.

- Potassium Hydroxide Requires a Specialized Storage Solution. Poly Processing.

- 6-Bromois

- 6-Bromois

- Pfitzinger reaction. Wikipedia.

- Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.

- 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. Santa Cruz Biotechnology.

- Preparation method for quinoline-4-carboxylic acid derivative.

Sources

- 1. Buy 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | 350999-95-0 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 8. jocpr.com [jocpr.com]

- 9. scbt.com [scbt.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. nj.gov [nj.gov]

- 12. scribd.com [scribd.com]

- 13. blog.polyprocessing.com [blog.polyprocessing.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.ie [fishersci.ie]

- 16. 6-Bromoisatin | 6326-79-0 | TCI AMERICA [tcichemicals.com]

- 17. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel quinoline derivative, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. As a compound of interest within the broader class of quinoline-4-carboxylic acids—a scaffold known for its diverse biological activities including potential anticancer and antimalarial properties—a thorough understanding of its fundamental characteristics is paramount for any future research and development endeavors.[1] This document outlines not only the theoretical significance of key physicochemical parameters but also details robust, field-proven experimental protocols for their determination. The causality behind methodological choices is explained to provide a self-validating framework for researchers. All quantitative data are presented in a structured format, and experimental workflows are visualized to ensure clarity and reproducibility.

Introduction to the Compound

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound featuring a quinoline core. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous established drugs.[1] The specific substitutions on this core—a bromine atom at the 6-position, an ethoxyphenyl group at the 2-position, and a carboxylic acid at the 4-position—are anticipated to significantly influence its chemical behavior and biological activity.

Structural Features and Their Implications:

-

Quinoline Core: A bicyclic aromatic system that can participate in π-stacking interactions and may influence the compound's ability to intercalate with DNA or bind to protein targets.

-

Carboxylic Acid Group: A key functional group that imparts acidic properties, enabling salt formation and influencing solubility and pharmacokinetic profiles. It can also act as a hydrogen bond donor and acceptor.

-

Bromo Substituent: An electron-withdrawing group that can affect the pKa of the carboxylic acid and the overall electron density of the quinoline ring system. The presence of bromine is also a key indicator in mass spectrometry due to its isotopic pattern.

-

Ethoxyphenyl Group: A bulky, lipophilic moiety that is expected to increase the compound's lipophilicity, potentially impacting its solubility, permeability, and protein binding characteristics.

A thorough characterization of the physicochemical properties of this molecule is the foundational step in its journey from a synthesized compound to a potential therapeutic agent.

Core Physicochemical Properties: A Methodological Approach

The following sections detail the critical physicochemical properties of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid and provide standardized protocols for their experimental determination.

Molecular Identity and Purity

Before any other property is measured, the identity and purity of the synthesized compound must be unequivocally established. This is a critical first step to ensure the validity of all subsequent data.

Table 1: Compound Identification

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₄BrNO₃ | |

| Molecular Weight | 372.21 g/mol | |

| IUPAC Name | 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | - |

| CAS Number | Not available | - |

A suite of spectroscopic techniques should be employed for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the molecule's structure. For quinoline derivatives, specific attention should be paid to the aromatic region to confirm the substitution pattern.[2][3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 peak, which is a key signature for this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. For this molecule, characteristic absorptions would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1710-1760 cm⁻¹), and various C=C and C-H stretches in the aromatic region.[4]

-

UV-Vis Spectroscopy: The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, will show characteristic absorbance maxima related to the π-π* transitions of the conjugated quinoline system.[5][6]

Melting Point (Mp)

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[7]

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Initial Determination: A rapid heating rate (10-20 °C/min) is used to get an approximate melting point range.

-

Accurate Determination: A fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for accurate melting point determination.

Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed.[8][9] The solubility of this compound is expected to be pH-dependent due to the carboxylic acid group.

Table 2: Predicted and Experimental Solubility Profile

| Solvent System | Predicted Solubility | Experimental Method |

| Aqueous Buffer (pH 2.0) | Low | Shake-Flask Method |

| Aqueous Buffer (pH 7.4) | Moderate | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | High | Visual Inspection |

| Ethanol | Moderate | Visual Inspection |

This method determines the equilibrium solubility of a compound and is considered the gold standard.[10]

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: The choice of the shake-flask method is deliberate; it measures the thermodynamic equilibrium solubility, which is a true representation of the compound's intrinsic solubility under specific conditions, as opposed to kinetic solubility which can be influenced by the dissolution rate.

Acidity Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a carboxylic acid, the pKa indicates its strength as an acid. This property is crucial as it dictates the charge state of the molecule at different physiological pH values, which in turn affects its solubility, permeability across biological membranes, and binding to its target.

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Caption: A potential Doebner reaction for the synthesis of the target compound.

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid and provided a robust framework for their experimental determination. The presented protocols are designed to be self-validating and are grounded in established scientific principles. A comprehensive understanding of these properties is non-negotiable for advancing this compound through the drug discovery pipeline. Future work should focus on obtaining precise experimental data for each of these parameters, which will be invaluable for building predictive models of the compound's in vivo behavior and for guiding further structural optimization.

References

-

Lahna, J. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

van der Water, B. E., et al. (Date not available). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

ResearchGate. (Date not available). The Physical and Chemical Properties of Quinoline. Available at: [Link]

-

TSI Journals. (Date not available). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

-

ResearchGate. (Date not available). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]

-

Seaton, P. J., & Williamson, R. T. (Date not available). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

-

CD ComputaBio. (Date not available). Prediction of Drug-Like Properties. Available at: [Link]

-

MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]

-

CORE. (Date not available). Intramolecular aromatic substitution reactions in substituted N,N-dimethylthiobenzamide ions. Available at: [Link]

-

Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Available at: [Link]

-

ACS Publications. (Date not available). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Available at: [Link]

-

University of Toronto. (Date not available). Melting point determination. Available at: [Link]

-

University of Colorado Boulder. (Date not available). IR: carboxylic acids. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

NIH. (Date not available). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

-

PMC - NIH. (2024, October 23). A Universal Framework for General Prediction of Physicochemical Properties: The Natural Growth Model. Available at: [Link]

-

SSERC. (Date not available). Melting point determination. Available at: [Link]

-

ResearchGate. (Date not available). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

-

ACS Publications. (Date not available). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Available at: [Link]

-

Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. (Date not available). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

-

ACS Publications. (Date not available). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the complete structure elucidation of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document details a validated workflow from synthesis to definitive three-dimensional structure confirmation. The narrative emphasizes the causality behind experimental choices, integrating a suite of modern analytical techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The target molecule, 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, combines several key pharmacophoric features: a halogenated quinoline core, a flexible ether linkage, and a carboxylic acid group, making it a compound of significant interest for drug discovery programs.

Unambiguous confirmation of its chemical structure is the foundational requirement for any further investigation, including structure-activity relationship (SAR) studies, preclinical development, and regulatory submission. This guide presents an integrated, authoritative approach to achieve this confirmation with confidence.

Proposed Synthetic Pathway: The Pfitzinger Reaction

To obtain the target compound for analysis, a reliable synthetic route is necessary. The Pfitzinger reaction stands as a classic and highly effective method for constructing quinoline-4-carboxylic acids.[1][3][4] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[5][6]

For the synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, the logical precursors are 5-bromoisatin and 1-(2-ethoxyphenyl)ethan-1-one. The reaction mechanism proceeds via a base-mediated hydrolysis and ring-opening of the isatin, followed by condensation with the ketone to form an imine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[3][7]

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of potassium hydroxide (3.0 eq.) in a 1:1 mixture of ethanol and water, add 5-bromoisatin (1.0 eq.). Heat the mixture to reflux until a clear solution is obtained, indicating the ring-opening of the isatin.

-

Condensation: Add 1-(2-ethoxyphenyl)ethan-1-one (1.1 eq.) to the reaction mixture. Continue to reflux for 12-24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify slowly with concentrated hydrochloric acid (HCl) to a pH of approximately 4-5.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid as a solid.

The Analytical Gauntlet: A Multi-Technique Approach to Elucidation

Caption: Integrated workflow for comprehensive structure elucidation.

Foundational Analysis: Purity and Molecular Formula

Before undertaking detailed spectroscopic analysis, it is imperative to establish the purity and confirm the molecular weight and elemental formula of the synthesized compound.[10][11]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the industry-standard technique for separating, identifying, and quantifying compounds, making it ideal for determining the purity of a new chemical entity.[12][13]

Experimental Protocol: HPLC Analysis

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 1:1 Acetonitrile/Water.

Anticipated Data

| Parameter | Expected Result | Interpretation |

| Retention Time (t R ) | ~12.5 min | A single major peak indicates a pure compound. |

| Purity (by area %) | >98% | Confirms the sample is suitable for further analysis. |

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z), allowing for the determination of molecular weight.[14] HRMS provides high accuracy mass measurements, enabling the unambiguous confirmation of the elemental formula by comparing the measured mass to the calculated exact mass.

Experimental Protocol: HRMS Analysis

-

Instrument: ESI-TOF (Electrospray Ionization - Time of Flight) Mass Spectrometer.

-

Ionization Mode: Positive (ESI+) or Negative (ESI-).

-

Sample Prep: Infuse a dilute solution (~10 µg/mL) of the compound in methanol directly into the source.

-

Analysis: Acquire the spectrum over a range of 100-1000 m/z.

Anticipated Data

The molecular formula is C₁₈H₁₄BrNO₃. The presence of a bromine atom provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance), which serves as a powerful diagnostic tool.

| Ion | Calculated Exact Mass | Observed m/z | Interpretation |

| [M+H]⁺ (⁷⁹Br) | 372.0230 | ~372.0232 | Confirms molecular weight and elemental composition. |

| [M+H]⁺ (⁸¹Br) | 374.0209 | ~374.0211 | The ~1:1 isotopic pattern confirms the presence of one bromine atom. |

Spectroscopic Interrogation: Assembling the 2D Structure

With purity and formula established, spectroscopic techniques are employed to piece together the atomic connectivity and confirm the functional groups present.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[12]

Experimental Protocol: ATR-IR Analysis

-

Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Prep: Place a small amount of the solid powder directly onto the ATR crystal.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

Anticipated Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C / C=N stretches | Aromatic Rings (Quinoline, Phenyl) |

| ~1240 | C-O stretch (asymm.) | Aryl Ether |

| ~1040 | C-O stretch (symm.) | Aryl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule in solution.[12][13][14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[15][16]

Experimental Protocol: NMR Analysis

-

Instrument: 400 or 500 MHz NMR Spectrometer.

-

Sample Prep: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen to ensure the observation of the acidic carboxylic acid proton.

-

Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

Anticipated ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are based on known data for substituted quinolines and phenyl ethers.[16][17][18]

| Assignment | Predicted ¹H NMR (δ, ppm, Multiplicity, J in Hz) | Predicted ¹³C NMR (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| Quinoline Core | |||

| H-3 | ~8.1 (s) | ~120.0 | HMBC to C-2, C-4, C-4a |

| C-4 | - | ~145.0 | HMBC to H-3, H-5 |

| COOH | ~13.5 (br s) | ~168.0 | HMBC to C-3, C-4 |

| H-5 | ~8.2 (d, J=8.8) | ~128.0 | COSY to H-7; HMBC to C-4, C-6, C-8a |

| C-6 (Br) | - | ~122.0 | - |

| H-7 | ~7.9 (dd, J=8.8, 2.0) | ~135.0 | COSY to H-5, H-8; HMBC to C-5, C-8a |

| H-8 | ~8.5 (d, J=2.0) | ~130.0 | COSY to H-7; HMBC to C-6, C-8a |

| 2-Ethoxyphenyl Group | |||

| H-3' | ~7.5 (t, J=7.5) | ~121.0 | COSY to H-4', H-5' |

| H-4' | ~7.2 (d, J=8.0) | ~132.0 | COSY to H-3', H-5' |

| H-5' | ~7.6 (t, J=7.8) | ~129.0 | COSY to H-3', H-4', H-6' |

| H-6' | ~8.0 (d, J=7.5) | ~114.0 | COSY to H-5' |

| O-CH₂-CH₃ | ~4.2 (q, J=7.0) | ~64.0 | COSY to -CH₃; HMBC to C-2', -CH₃ |

| O-CH₂-CH₃ | ~1.4 (t, J=7.0) | ~14.5 | COSY to -CH₂- |

-

COSY correlations will confirm the adjacent protons within the ethoxy group and the two aromatic spin systems.

-

HMBC correlations are critical. A key expected correlation from the quinoline H-3 proton to the ipso-carbon of the phenyl ring (C-1') would definitively link the two major fragments of the molecule.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a highly confident 2D structure, single-crystal X-ray crystallography offers irrefutable proof of the atomic arrangement in three-dimensional space.[12][19] It provides precise data on bond lengths, bond angles, and stereochemistry, serving as the ultimate confirmation.[20]

Experimental Protocol: Crystal Growth and Analysis

-

Crystal Growth: Obtaining high-quality single crystals is the most critical and often challenging step. Slow evaporation is a common method.

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to create a saturated solution.

-

Filter the hot solution to remove any particulate matter.

-

Cover the vial with a perforated cap or parafilm and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

-

Data Collection: Mount a suitable single crystal on a goniometer head.

-

Structure Solution: Collect diffraction data using a single-crystal X-ray diffractometer. Solve and refine the structure using specialized software.

Anticipated Crystallographic Data

The data presented below is hypothetical but representative of what would be expected for a compound of this nature, drawing parallels from known quinoline-2-carboxylic acid structures.[21]

| Parameter | Anticipated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P-1 |

| a (Å) | 9-12 |

| b (Å) | 5-8 |

| c (Å) | 25-30 |

| β (°) | 90-100 |

| Z (molecules/cell) | 4 |

| R-factor | < 0.05 |

The resulting solved structure would provide an unambiguous 3D model, confirming the connectivity, the substitution pattern on both rings, and intermolecular interactions such as hydrogen bonding from the carboxylic acid moiety.

Conclusion: A Validated and Trustworthy Structural Assignment

The structural elucidation of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid requires a rigorous and systematic application of modern analytical techniques. The workflow presented in this guide—beginning with a confirmed synthesis and proceeding through purity assessment, molecular formula determination, 2D spectroscopic analysis, and final 3D crystallographic confirmation—represents a robust and self-validating process. Each step provides complementary evidence, culminating in a structural assignment of the highest possible confidence. This level of analytical rigor is fundamental to the integrity of research and is an absolute requirement for advancing novel chemical entities through the drug discovery and development pipeline.

References

-

Wikipedia. Pfitzinger reaction. [Link]

-

GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]

-

ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique. [Link]

-

Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]

-

MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(15), 4987. [Link]

-

Pharma Knowledge Forum. (2024). Top 11 Pharmaceutical Analytical Techniques Explained. [Link]

-

Pharmuni. (2024). Validating Analytical Methods in Pharmaceuticals. [Link]

-

The University of Iowa. (n.d.). Analytical Method Development and Validation. UI Pharmaceuticals. [Link]

-

AZoLifeSciences. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]

-

Taylor & Francis Online. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters, 39(2), 117-126. [Link]

-

YouTube. (2020). Pfitzinger Reaction. [Link]

-

ResearchGate. (2023). General reaction scheme of the Pfitzinger quinoline synthesis. [Link]

-

Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

-

IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

-

Taylor & Francis Online. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters. [Link]

-

National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. In Beyond the Molecular Frontier: Challenges for Chemistry and Chemical Engineering. National Academies Press (US). [Link]

-

Sci-Hub. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters. [Link]

-

ResearchGate. (2025). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. [Link]

-

Analytical Methods in Environmental Chemistry Journal. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. [Link]

-

Patsnap. (2025). How are chemical structures analyzed in drug discovery? [Link]

-

PubMed. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. Magnetic Resonance in Chemistry, 58(4), 295-304. [Link]

-

PubChem. (n.d.). 6-Bromoquinoline. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(21), 9698-9711. [Link]

-

SpectraBase. (n.d.). 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid. [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12281-12290. [Link]

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(3), 160-166. [Link]

-

PubChem. (n.d.). 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. m.youtube.com [m.youtube.com]

- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. azolifesciences.com [azolifesciences.com]

- 12. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 13. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

The Architectural Versatility of Quinolines: A Deep Dive into the Mechanistic Landscape of Quinololine-4-Carboxylic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse pharmacological activities. Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention, serving as a versatile template for the development of potent antibacterial, anticancer, antimalarial, and anti-inflammatory drugs.[1][2][3] This technical guide provides a comprehensive exploration of the core mechanisms of action underpinning the multifaceted therapeutic potential of these compounds, offering insights for researchers and drug development professionals in the field.

Part 1: The Antibacterial Arsenal: Targeting Bacterial Topoisomerases

The hallmark of many quinoline-4-carboxylic acid derivatives, particularly the widely recognized fluoroquinolone antibiotics, is their potent inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are essential for bacterial survival, playing critical roles in DNA replication, transcription, and repair by managing DNA topology.[4][7]

The Dual-Target Mechanism: DNA Gyrase and Topoisomerase IV

-

DNA Gyrase: This enzyme, unique to bacteria, introduces negative supercoils into the DNA, a process crucial for compacting the bacterial chromosome and facilitating DNA replication.[7][8] Quinolone derivatives bind to the complex of DNA gyrase and DNA, stabilizing it.[4] This stabilization traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[4][8]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper segregation into daughter cells.[9] Similar to their action on DNA gyrase, quinolones trap the topoisomerase IV-DNA complex, inhibiting its function and ultimately leading to cell death.[7][9]

The specific primary target can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[5][9]

Structural Hallmarks for Antibacterial Activity

The structure-activity relationship (SAR) of quinoline-4-carboxylic acid derivatives as antibacterial agents has been extensively studied. The carboxylic acid group at the 4-position is crucial for their activity, as it is involved in binding to the enzyme-DNA complex.[4][10] Substitutions at various positions on the quinoline ring system allow for the fine-tuning of their pharmacological profiles, including their spectrum of activity and potency.[1][7]

Part 2: Combating Cancer: Diverse Strategies of Proliferation Inhibition

Quinoline-4-carboxylic acid derivatives have emerged as promising anticancer agents, exhibiting a range of mechanisms that disrupt cancer cell proliferation and survival.[1][11]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A key anticancer mechanism for certain quinoline-4-carboxylic acids is the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH).[4][10] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4][10] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to an arrest of cell growth and division.[4]

Modulation of Sirtuins (SIRTs)

Some quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[12] Specifically, certain derivatives have shown selective inhibitory activity against SIRT3.[12] The inhibition of SIRT3 in cancer cells has been shown to induce cell cycle arrest and differentiation, contributing to their anticancer effects.[12]

Other Anticancer Mechanisms

The versatility of the quinoline-4-carboxylic acid scaffold allows for the exploration of other anticancer strategies, including the disruption of tubulin polymerization and the inhibition of histone deacetylases (HDACs).[1][13]

Part 3: Beyond Bacteria and Cancer: Expanding Therapeutic Horizons

The therapeutic potential of quinoline-4-carboxylic acid derivatives extends beyond antibacterial and anticancer applications.

Antimalarial Activity: Targeting Protein Synthesis

A novel mechanism of action has been identified for certain quinoline-4-carboxamide derivatives in the fight against malaria. These compounds have been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[14] This inhibition effectively halts protein synthesis in the parasite, leading to its death.[14]

Anti-inflammatory and Antioxidant Properties

Several quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory and antioxidant activities.[1][15] Their anti-inflammatory effects have been observed in cellular models of inflammation, suggesting their potential for treating inflammatory conditions.[15] Additionally, some derivatives have shown the ability to scavenge free radicals, indicating antioxidant potential.[3]

Part 4: Experimental Protocols and Data

Experimental Workflow: DNA Gyrase Supercoiling Assay

This assay is fundamental for determining the inhibitory activity of compounds against DNA gyrase.

Caption: Workflow for a DNA Gyrase Supercoiling Assay.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine a reaction buffer containing ATP, relaxed plasmid DNA, and purified DNA gyrase enzyme.

-

Compound Addition: Add the quinoline-4-carboxylic acid derivative to be tested at various concentrations. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer, typically containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled DNA will migrate faster through the gel than the relaxed DNA.

-

Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of the test compound. The IC50 value can then be determined.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected quinoline-4-carboxylic acid derivatives against various targets.

| Compound ID | Target | Cell Line/Organism | IC50 (µM) | Reference |

| P6 | SIRT3 | MLLr leukemic cell lines | 7.2 | [1][12] |

| Compound 14 | DNA Gyrase | E. coli | 3.39 | [16] |

| Brequinar Sodium | DHODH | L1210 | - | [10] |

| Compound 6b | DNA Gyrase | S. aureus | 33.64 | [17][18] |

| Compound 10 | DNA Gyrase | S. aureus | 8.45 | [17][18] |

Part 5: Signaling Pathways and Logical Relationships

Mechanism of Action for Antibacterial Quinolones

Caption: Inhibition of Bacterial DNA Topoisomerases by Quinolones.

Anticancer Mechanism via DHODH Inhibition

Caption: Anticancer Mechanism via DHODH Inhibition.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a remarkably versatile platform in drug discovery. Its derivatives have demonstrated a broad spectrum of therapeutic activities by engaging with a diverse array of molecular targets. From the well-established inhibition of bacterial topoisomerases to the more recently elucidated mechanisms in cancer and parasitic diseases, these compounds continue to be a rich source of inspiration for the development of novel therapeutic agents. A thorough understanding of their intricate mechanisms of action, coupled with detailed structure-activity relationship studies, will be paramount in guiding the rational design of next-generation quinoline-based drugs with enhanced efficacy and selectivity.

References

-

Jahani, M., et al. (2020). Design of (quinolin-4-ylthio)carboxylic acids as new Escherichia coli DNA gyrase B inhibitors: machine learning studies, molecular docking, synthesis and biological testing. Computational Biology and Chemistry, 85, 107224. [Link]

-

Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 6(1), 543-556. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 6(1), 543-556. [Link]

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. [Link]

-

Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Microbiology and Molecular Biology Reviews, 22(1), 1-19. [Link]

-

Contreras, J. M., et al. (1998). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Journal of Molecular Structure: THEOCHEM, 433(1-3), 225-231. [Link]

-

Madrid, P. B., et al. (2008). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 18(22), 5897-5900. [Link]

-

Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846781. [Link]

-

Lestari, W. W., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]

-

Singh, V., et al. (2021). DNA Gyrase as a Target for Quinolones. Molecules, 26(21), 6671. [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(12), e2000277. [Link]

-

Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

-

Ohta, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12384-12395. [Link]

-

Kumar, A., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(16), 4945. [Link]

-

Smith, J. T. (1986). [Mechanism of Action of Quinolones]. Presse medicale, 15(37), 1833-1837. [Link]

-

Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

-

Shen, L. L., et al. (1989). Mechanism of quinolone inhibition of DNA gyrase. The Journal of biological chemistry, 264(5), 2973-2978. [Link]

-

Olegário, J. C. Jr, et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 15, 1349581. [Link]

-

Emami, S., et al. (2010). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Acta pharmaceutica, 60(3), 277-289. [Link]

-

Al-Qattan, M. N., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4941. [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews : MMBR, 61(3), 377–392. [Link]

-

Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100729. [Link]

-

Al-Suhaimi, K. S., et al. (2023). Synthesis of quinoline 4-carboxylic acid derivatives. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to a Privileged Scaffold: Discovery and Synthesis of Novel Phenylquinoline-4-Carboxylic Acid Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phenylquinoline-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the discovery and synthesis of novel derivatives of this versatile core. We will delve into the strategic rationale behind synthetic choices, offering detailed, field-proven protocols for the classical Doebner and Combes reactions. Beyond synthesis, this guide will explore the critical aspects of biological evaluation, focusing on this scaffold's promising role as an inhibitor of key oncological targets such as histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH). Furthermore, we will navigate the essential considerations for drug development, including the predictive power of in silico ADMET analysis and the principles of drug-likeness. This document is designed to empower researchers with the knowledge and practical methodologies required to innovate within this exciting chemical space.

The Phenylquinoline-4-Carboxylic Acid Core: A Foundation for Therapeutic Innovation

The quinoline ring system, a fusion of benzene and pyridine rings, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[2] The addition of a phenyl group at the 2-position and a carboxylic acid at the 4-position gives rise to the phenylquinoline-4-carboxylic acid scaffold, a structure that has garnered significant attention for its diverse pharmacological potential. Derivatives have demonstrated promising activity as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3] The true power of this scaffold lies in its amenability to structural modification at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to optimize potency and selectivity for specific biological targets.

Strategic Synthesis: Building the Core

The construction of the phenylquinoline-4-carboxylic acid core is primarily achieved through well-established condensation reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we provide detailed protocols for two of the most robust and versatile methods: the Doebner reaction and the Combes synthesis.

The Doebner Reaction: A Three-Component Approach

The Doebner reaction is a cornerstone for the synthesis of 2-substituted quinoline-4-carboxylic acids. This one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid offers an efficient pathway to the desired scaffold.[4]

The reaction mechanism initiates with the formation of a Schiff base from the aniline and aldehyde. The enolate of pyruvic acid then adds to this imine, followed by an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline intermediate. An in-situ oxidation (hydrogen transfer) then yields the final aromatic product. The use of a Lewis acid catalyst, such as iron(III) trifluoromethanesulfonate, can significantly enhance the reaction rate and improve yields by activating the carbonyl group of the aldehyde, thereby facilitating the initial imine formation. Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reflux temperature necessary for the reaction to proceed to completion.

Materials:

-

Pyruvic acid

-

Aniline

-

Benzaldehyde

-

Ethanol

-

Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), and benzaldehyde (1.0 mmol, 106 mg) in ethanol (5 mL).

-

Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to 80°C and maintain reflux for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude product may precipitate out of solution.

-

Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the aqueous layer and extract it with EtOAc.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by solidification and filtration or by column chromatography on silica gel.

Visualizing the Doebner Reaction Workflow

Caption: Experimental workflow for the Doebner synthesis.

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a versatile method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2][5][6] This reaction is particularly useful when different substituents are desired at the 2 and 4 positions of the quinoline core.

The reaction proceeds via the formation of an enamine intermediate from the aniline and the β-diketone.[2] Subsequent acid-catalyzed cyclization and dehydration afford the final quinoline product. Concentrated sulfuric acid is a common catalyst as it effectively protonates the carbonyl group of the β-diketone, facilitating the initial nucleophilic attack by the aniline, and also serves as a dehydrating agent in the final step. The choice of a β-diketone as a starting material is what distinguishes the Combes synthesis and allows for the introduction of substituents at both the 2- and 4-positions of the resulting quinoline.

Materials:

-

Aniline

-

Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Aqueous ammonia solution

-

Ethanol

-

Round-bottom flask

-

Heating mantle or oil bath

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, cautiously add concentrated sulfuric acid to a cooled mixture of aniline and dibenzoylmethane.

-

Heat the mixture gently in an oil bath. The reaction is often exothermic, and the temperature should be controlled.

-

After the initial reaction subsides, continue heating for a short period to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over crushed ice in a beaker.

-

Neutralize the acidic solution by slowly adding an aqueous ammonia solution until the product precipitates.

-

Collect the precipitated solid by filtration using a Buchner funnel.

-

Wash the solid with water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2,4-diphenylquinoline.

Visualizing the Combes Synthesis Mechanism

Caption: Key steps in the Combes quinoline synthesis.

Biological Evaluation: Unveiling Therapeutic Potential

The phenylquinoline-4-carboxylic acid scaffold has shown significant promise as a modulator of various biological targets, particularly in the realm of oncology. Here, we focus on two key targets: histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[7] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[7] HDAC inhibitors can restore normal acetylation patterns, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[8] The 2-phenylquinoline-4-carboxylic acid moiety has been successfully incorporated as a "cap" group in the design of novel HDAC inhibitors.[3][9][10]

Systematic modification of the phenylquinoline-4-carboxylic acid scaffold has provided valuable insights into the structural requirements for potent HDAC inhibition. The following table summarizes key SAR findings from a study that synthesized and evaluated a series of these derivatives.[9][10][11]

| Compound | R1 (on Phenyl Ring) | R2 (Linker) | ZBG | HDAC1 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | K562 Cell IC₅₀ (µM) |

| D28 | 4-Cl | Phenylpiperazine | Hydroxamic Acid | >1000 | 24.45 | 1.02 |

| D29 | 4-Cl | Phenylpiperazine | Hydrazide | 32.59 | 0.477 | >10 |

| SAHA | - | - | Hydroxamic Acid | 0.02 | 0.01 | 0.45 |

Data adapted from a study on novel HDAC inhibitors.[9][10][11]

Key Insights from SAR Data:

-

The nature of the Zinc Binding Group (ZBG) is critical for both potency and selectivity. The hydrazide group in D29 conferred significantly higher potency against HDAC3 compared to the hydroxamic acid in D28.[11]

-

While enzymatic inhibition is crucial, it does not always translate directly to cellular potency. Despite its potent HDAC3 inhibition, D29 showed poor activity against the K562 cancer cell line, highlighting the importance of cellular permeability and other factors.[9][11]

-

The 2-phenylquinoline-4-carboxylic acid core serves as an effective cap group, likely engaging in hydrophobic interactions within the active site of the HDAC enzyme.[9][10]

Visualizing the HDAC Signaling Pathway

Caption: Role of HDACs in gene expression and their inhibition.

This protocol is based on a commercially available colorimetric HDAC activity/inhibition assay kit.

Materials:

-

HDAC Activity/Inhibition Assay Kit (containing acetylated histone substrate-coated wells, assay buffer, HeLa nuclear extract or recombinant HDAC enzyme, acetylated histone antibody, secondary antibody-HRP conjugate, and developing solution)

-

Test compounds (phenylquinoline-4-carboxylic acid derivatives)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations.

-

Reaction Setup:

-

Add assay buffer to the wells of the histone substrate-coated microplate.

-

Add the test compound or vehicle control to the appropriate wells.

-

Add the HeLa nuclear extract or recombinant HDAC enzyme to all wells except the blank.

-

-

Incubation: Cover the plate and incubate at 37°C for 45-60 minutes to allow for histone deacetylation.

-

Antibody Incubation:

-

Wash the wells with the provided wash buffer.

-

Add the diluted acetylated histone antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells again.

-

Add the diluted secondary antibody-HRP conjugate and incubate at room temperature for 30 minutes.

-

-

Color Development:

-

Wash the wells.

-

Add the developing solution and incubate at room temperature, protected from light, until a blue color develops.

-

Add the stop solution to each well. The color will change to yellow.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[12] Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapy.[12] Quinoline-4-carboxylic acids have been identified as potent inhibitors of DHODH.[13][14][15]

The development of potent DHODH inhibitors has been guided by extensive SAR studies. The following table presents data for a series of 4-quinoline carboxylic acid analogs, highlighting the impact of substitutions on their inhibitory activity.[14][15][16]

| Compound | R (at C6) | DHODH IC₅₀ (nM) |

| 3 | H | 250 ± 110 |

| 39 | F | 54.8 ± 4.3 |

| 41 | OMe | 9.71 ± 1.4 |

| 43 | OEt | 26.2 ± 1.8 |

Data adapted from a study on 4-quinoline carboxylic acids as DHODH inhibitors.[14][15][16]

Key Insights from SAR Data:

-

Substitution at the C6 position of the quinoline ring significantly influences potency. Halogen and alkoxy groups at this position generally lead to more potent inhibitors compared to the unsubstituted analog.[14]

-

A methoxy group at the C6 position (compound 41) resulted in the most potent inhibitor in this series, with an IC₅₀ value in the single-digit nanomolar range.[14][15]

-

The carboxylic acid at the C4 position is crucial for activity, likely forming key interactions, such as a salt bridge, within the DHODH active site.[14]

Visualizing the DHODH Metabolic Pathway

Caption: DHODH's role in pyrimidine synthesis and its inhibition.

This protocol measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a chromogenic substrate.[7]

Materials:

-

Recombinant human DHODH

-

Test compounds (quinoline-4-carboxylic acid derivatives)

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10) or Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Tris-HCl buffer (pH 8.0)

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions to create a range of concentrations.

-

Prepare solutions of DHO, CoQ10, and DCIP in the Tris-HCl buffer.

-

-

Reaction Setup:

-

Add the diluted test compound solutions or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the diluted recombinant human DHODH solution to each well.

-

Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Add the CoQ10 and DCIP solution to each well.

-

Initiate the enzymatic reaction by adding the DHO solution to each well.

-

Immediately begin measuring the decrease in absorbance at 600-650 nm over a period of 10 minutes at 25°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for evaluating the anticancer potential of novel compounds.[17]

Materials:

-

HeLa cells (or other relevant cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (phenylquinoline-4-carboxylic acid derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count HeLa cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate overnight in a CO₂ incubator at 37°C to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with vehicle (control).

-

Incubate the plate for 24-72 hours (the incubation time should be optimized for the specific cell line and compounds).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

-

Drug Development Considerations: From Bench to Bedside

The journey from a promising lead compound to a clinically approved drug is long and arduous. Early assessment of a compound's pharmacokinetic properties and drug-likeness is crucial to minimize late-stage failures.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

ADMET properties determine the bioavailability, efficacy, and safety of a drug candidate. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery, allowing for the rapid and cost-effective screening of large numbers of compounds.[18][19]

-

Absorption: Predicted human intestinal absorption (HIA) and Caco-2 cell permeability are important indicators of oral bioavailability.

-

Distribution: Blood-brain barrier (BBB) penetration is a key consideration, depending on the therapeutic target. Plasma protein binding (PPB) can also affect the free drug concentration.

-

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition is crucial to assess the potential for drug-drug interactions.

-

Excretion: The route and rate of elimination are important for determining dosing regimens.

-

Toxicity: Predictions of hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity are critical for safety assessment.

A number of online tools and software packages are available for in silico ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[20][21][22][23]

While in silico predictions are valuable, they should be validated with experimental data. The following table provides a summary of key ADMET properties for some marketed quinolone-based drugs, offering a real-world context for the development of novel phenylquinoline-4-carboxylic acid derivatives.